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molecular formula C5H2N2O2S B1609868 3-Nitrothiophene-2-carbonitrile CAS No. 85598-51-2

3-Nitrothiophene-2-carbonitrile

Cat. No. B1609868
M. Wt: 154.15 g/mol
InChI Key: KKDUMKHQWFEBPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07091209B2

Procedure details

The amide 30 (15.5 g, 90 mmol), prepared as described above, was dissolved in dichloromethane (700 ml). Triethylamine (27.2 g, 37.6 ml, 270 mmol) was added and the solution cooled to 0° C. After dropwise addition of neat trifluoroacetic anhydride (24.6 g, 16.5 ml, 117 mmol), the reaction was allowed to warm to room temperature and stirred for 1 h. The solution was concentrated in vacuo, the residue taken into ethyl acetate and then washed successively with hydrochloric acid (1N, 2×), water (1×), saturated aqueous sodium hydrogencarbonate (2×) and brine. Drying over sodium sulfate and removal of solvent gave a dark solid, which was purified by flash chromatography (400 g of silica gel, petroleum ether:ethyl acetate 7:3+1% MeOH as eluent) yielding 2-cyano-3-nitrothiophene 31 (13.4 g, 96.5%). 1H NMR (CDCl3): δ 7.75 (1H, d, J 5.5), 7.68 (1H, d, J 5.5). An analytical sample was obtained by recrystallization from dichloromethane/n-pentane, m.p. 87–88° C.; elemental analysis, calc. for C5H2N2O2S: C, 38.96; H, 1.31; N, 18.17; S, 20.80. Found: C, 38.92; H, 1.20; N, 18.03; S, 21.31.
Name
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
37.6 mL
Type
reactant
Reaction Step Two
Quantity
16.5 mL
Type
reactant
Reaction Step Three
Quantity
700 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:8]=[CH:7][S:6][C:5]=1[C:9]([NH2:11])=O)([O-:3])=[O:2].C(N(CC)CC)C.FC(F)(F)C(OC(=O)C(F)(F)F)=O>ClCCl>[C:9]([C:5]1[S:6][CH:7]=[CH:8][C:4]=1[N+:1]([O-:3])=[O:2])#[N:11]

Inputs

Step One
Name
Quantity
15.5 g
Type
reactant
Smiles
[N+](=O)([O-])C1=C(SC=C1)C(=O)N
Step Two
Name
Quantity
37.6 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
16.5 mL
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Four
Name
Quantity
700 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated in vacuo
WASH
Type
WASH
Details
washed successively with hydrochloric acid (1N, 2×), water (1×), saturated aqueous sodium hydrogencarbonate (2×) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Drying over sodium sulfate and removal of solvent
CUSTOM
Type
CUSTOM
Details
gave a dark solid, which
CUSTOM
Type
CUSTOM
Details
was purified by flash chromatography (400 g of silica gel, petroleum ether:ethyl acetate 7:3+1% MeOH as eluent)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(#N)C=1SC=CC1[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 13.4 g
YIELD: PERCENTYIELD 96.5%
YIELD: CALCULATEDPERCENTYIELD 96.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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